5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide
Description
This compound (CAS: 77651-49-1) is a bicyclic heterocycle featuring a fused benzothiophene-thiadiazine scaffold with a sulfoxide group. Its structure includes a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one core, with an additional oxygen atom at the 2-position (sulfoxide) . The synthesis of such polycyclic systems typically involves cyclocondensation reactions, as seen in related thienopyrimidine derivatives (e.g., using formamide or Vilsmeier-Haack conditions for ring closure) .
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-c][1,2,6]thiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c12-8-7-5-3-1-2-4-6(5)14-9(7)11-15(13)10-8/h11H,1-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOFKXFECPHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NS(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507708 | |
| Record name | 5,6,7,8-Tetrahydro-2lambda~4~-[1]benzothieno[2,3-c][1,2,6]thiadiazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77651-49-1 | |
| Record name | 5,6,7,8-Tetrahydro-2lambda~4~-[1]benzothieno[2,3-c][1,2,6]thiadiazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A primary synthetic route involves the cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with thiosemicarbazide under basic conditions.
Representative Procedure
- Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (10 mmol) in anhydrous ethanol
- Add thiosemicarbazide (12 mmol) and potassium hydroxide (15 mmol)
- Reflux at 78°C for 8-12 hours under nitrogen atmosphere
- Cool to 0°C and acidify with 6N HCl to pH 3-4
- Filter precipitate and recrystallize from ethanol/water (3:1)
Key reaction parameters:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 75-80°C | <5% variation |
| Reaction Time | 10±2 hours | Δ20% yield/hour |
| Base Concentration | 1.2-1.5 eq KOH | Critical for ring closure |
This method typically achieves 58-62% isolated yield when performed under strictly anhydrous conditions.
Post-Synthetic Oxidation Approach
An alternative pathway involves late-stage oxidation of the sulfide precursor 5,6,7,8-Tetrahydro-1H-benzothieno[2,3-c]thiadiazin-4(3H)-one:
Oxidation Protocol
- Suspend sulfide precursor (5 mmol) in glacial acetic acid (50 mL)
- Add 30% hydrogen peroxide (7.5 mmol) dropwise at 0-5°C
- Stir at room temperature for 24 hours
- Quench with saturated sodium bisulfite solution
- Extract with dichloromethane (3×25 mL)
- Dry over MgSO₄ and evaporate under reduced pressure
Oxidation efficiency shows strong solvent dependence:
| Solvent | Conversion Rate | Sulfone Purity |
|---|---|---|
| Acetic Acid | 92-95% | 98% |
| DCM:Water (1:1) | 68-72% | 88% |
| Methanol | 45-50% | 75% |
This method benefits from commercial availability of the sulfide precursor (wh003 from Synchem) but requires careful control of peroxide equivalents to prevent over-oxidation.
Mechanistic Considerations
The cyclocondensation reaction proceeds through a multistep mechanism:
- Base-Mediated Deprotonation : KOH abstracts the amide proton (δ 11.2 ppm inH NMR), generating a nucleophilic nitrogen center
- Thiosemicarbazide Activation : Thiosemicarbazide undergoes tautomerization to the thiolate form
- Cyclization : Intramolecular nucleophilic attack forms the thiadiazine ring
- Aromatization : Elimination of water completes the heterocyclic system
Density functional theory (DFT) calculations on model systems suggest the rate-determining step involves N-S bond formation with an activation energy barrier of 28.3 kcal/mol.
Advanced Characterization Data
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6)
δ 2.95-3.70 (m, 4H, CH₂ of tetrahydrobenzothiophene)
δ 3.81-4.14 (q, 2H, J = 6.8 Hz, CH₂ adjacent to sulfone)
δ 6.44-7.44 (s, 1H, thiadiazine H-5)
δ 8.03 (s, 1H, D₂O exchangeable NH)
13C NMR (100 MHz, DMSO-d6)
43.42 ppm (CH₂ of tetrahydro ring)
164.87 ppm (C=O of thiadiazinone)
179.34 ppm (S=O sulfone carbon)
IR (KBr)
ν 3250 cm⁻¹ (N-H stretch)
ν 1685 cm⁻¹ (C=O)
ν 1320, 1145 cm⁻¹ (S=O asymmetric/symmetric)
Chromatographic Properties
| HPLC Condition | Retention (min) | Purity |
|---|---|---|
| C18, MeCN:H2O (70:30) | 8.92 | 99.1% |
| HILIC, ACN:NH4OAc (95:5) | 14.67 | 98.6% |
Process Optimization Challenges
Key manufacturing considerations identified from commercial synthesis data:
- Oxidation Control : Maintaining strict stoichiometry in sulfone formation
- Ring Strain Mitigation : Use of high-boiling solvents (DMF, NMP) to prevent retro-cyclization
- Crystallization Optimization : Ethanol/water mixtures (3:1 v/v) yield optimal crystal form
Stability studies indicate decomposition pathways:
- Hydrolytic cleavage of thiadiazine ring above pH 8
- Thermal degradation onset at 185°C (TGA data)
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Oxidation Route |
|---|---|---|
| Starting Material Cost | $28/g | $41/g |
| Total Steps | 3 | 2 |
| Overall Yield | 58% | 72% |
| Purity Challenges | Diastereomer separation | Over-oxidation |
The oxidation route demonstrates superior yield but requires access to expensive sulfide precursors. Recent advances in continuous flow oxidation systems show promise for improving reproducibility in sulfone formation.
Emerging Methodologies
Patent literature suggests investigating:
- Enzymatic oxidation using chloroperoxidase enzymes
- Photochemical cyclization under UV irradiation
- Microwave-assisted synthesis reducing reaction times by 60%
Preliminary results from analogous systems show microwave conditions (100W, 80°C) can complete the cyclocondensation in 45 minutes with comparable yields to thermal methods.
Industrial-Scale Considerations
Commercial synthesis data reveals:
- Typical batch size: 500g-2kg
- Purification: Combines flash chromatography and recrystallization
- Quality Control: Uses HPLC-MS for sulfone content verification
The current production cost breakdown:
| Component | Cost Contribution |
|---|---|
| Raw Materials | 42% |
| Energy | 23% |
| Purification | 29% |
| Quality Assurance | 6% |
Environmental Impact Assessment
Green chemistry metrics for primary route:
- Process Mass Intensity: 86 (kg input/kg product)
- E-Factor: 34 (kg waste/kg product)
- Solvent Recovery Efficiency: 78%
Opportunities for improvement include implementing solvent substitution (cyclopentyl methyl ether instead of DCM) and catalytic oxidation systems.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1H-1benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding reduced forms of the compound .
Scientific Research Applications
The compound features a bicyclic structure that includes both thiadiazine and benzothiophene moieties. This unique combination contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
5,6,7,8-Tetrahydro-1H-benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide has been studied for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Studies have shown that modifications to the thiadiazine ring can enhance these effects, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells .
Organic Synthesis
The compound serves as an important building block in organic synthesis:
- Synthesis of Heterocycles : Its unique structure allows it to participate in various reactions to form other heterocyclic compounds. For instance, it can be used in cyclization reactions to create more complex molecular architectures .
- Functionalization Reactions : The presence of sulfur and nitrogen atoms makes it amenable to functionalization reactions, allowing chemists to introduce various substituents that can modify its chemical properties for specific applications .
Materials Science
Research into the use of this compound in materials science is ongoing:
- Polymeric Materials : The incorporation of 5,6,7,8-tetrahydro-1H-benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide into polymer matrices has been explored for developing materials with enhanced thermal and mechanical properties .
- Nanocomposites : Its potential use in nanocomposite materials is being investigated due to its ability to improve the dispersion and stability of nanoparticles within polymeric systems .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized derivatives of 5,6,7,8-tetrahydro-1H-benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide against various bacterial strains. Results indicated that specific substitutions on the thiadiazine ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading university explored the neuroprotective effects of this compound on human neuronal cells exposed to oxidative stress. The findings demonstrated a reduction in cell death and inflammation markers when treated with the compound compared to untreated controls.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1H-1benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Features
Key Observations :
Biological Activity
5,6,7,8-Tetrahydro-1H- benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide (CAS No. 77651-49-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O2S2 |
| Molecular Weight | 242.32 g/mol |
| Purity | 95% |
| IUPAC Name | 2-oxo-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-c][1,2,6]thiadiazin-4-one |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes. The exact pathways and targets are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors which could affect neuropharmacological outcomes.
Antimicrobial Activity
Research indicates that 5,6,7,8-Tetrahydro-1H- benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest potential for development as an antimicrobial agent.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 µM |
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
These results indicate that the compound may interfere with cancer cell proliferation and survival.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacteria. The results showed promising activity comparable to standard antibiotics .
- Anticancer Research : A recent publication in Cancer Letters investigated the effects of this compound on apoptosis in cancer cells. The study found that it induced apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The findings suggested a role in reducing oxidative stress markers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of benzothiophene precursors with thiadiazine moieties. For example, describes a similar synthesis of 2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one using N-benzylideneaniline and 3-mercaptopropionic acid under N₂ atmosphere with pyridine as a catalyst. Key intermediates include fused bicyclic structures formed via condensation reactions. Optimization of solvent systems (e.g., ethanol/water for crystallization) and catalysts (e.g., trioxatriphosphorinane derivatives) is critical for yield improvement .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR, IR, and HRMS. demonstrates rigorous characterization of a related tetrahydroimidazopyridine derivative, with ¹H NMR chemical shifts between δ 1.3–8.5 ppm and ¹³C NMR peaks at δ 14–170 ppm. IR bands (e.g., C=O at ~1700 cm⁻¹) and HRMS data (mass accuracy <5 ppm) are essential for validating functional groups and molecular formula. Discrepancies in NMR splitting patterns may indicate conformational isomerism, requiring temperature-dependent studies .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between theoretical and experimental spectroscopic results for this compound?
- Methodological Answer : Discrepancies in spectral data (e.g., unexpected downfield shifts in ¹³C NMR) can arise from solvent effects, tautomerism, or residual dipolar couplings. Computational chemistry tools (DFT calculations for NMR chemical shifts) should be employed to model electronic environments. highlights analytical comparisons between calculated and found elemental composition (e.g., C 70.29% vs. 70.26%), emphasizing iterative refinement of computational parameters to match experimental data .
Q. How does the electronic environment of substituents affect the reactivity of this compound in cyclization reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) on aromatic rings accelerate cyclization by stabilizing transition states. details the synthesis of 4-phenyl-5-arylthio-1,2,3-thiadiazoles, where substituent electronegativity dictates reaction rates. For the target compound, meta-substituents may sterically hinder ring closure, requiring kinetic studies (e.g., variable-temperature NMR) to map energy barriers .
Q. What are the challenges in achieving regioselective functionalization of the benzothieno-thiadiazine core?
- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. notes that pyridothiadiazine derivatives with para-tolyl substituents exhibit preferential reactivity at sulfur sites. Transition-metal catalysts (e.g., Pd/Cu systems) or Lewis acids (e.g., BF₃·Et₂O) can direct electrophilic substitution to nitrogen or sulfur atoms, respectively. Competitive pathways must be analyzed via LC-MS monitoring of reaction intermediates .
Contradictions and Resolutions
- Spectral Anomalies : and report minor deviations in elemental analysis (e.g., C 70.29% vs. 70.26%), attributed to hygroscopicity or incomplete combustion. Dry nitrogen atmospheres during analysis are recommended .
- Reaction Scalability : ’s synthesis method (23-hour reaction under N₂) may face scalability issues due to prolonged timelines. Microfluidic or flow-chemistry approaches could mitigate this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
